

Z-APF-CMK's CAS number, molecular weight, and formula.

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Compound of Interest

Compound Name: Z-APF-CMK

Cat. No.: B1516625

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Z-APF-CMK: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, **Z-APF-CMK** (Z-Ala-Pro-Phe-chloromethylketone) is a valuable tool for investigating the intricacies of cellular processes regulated by specific proteases. This in-depth guide provides comprehensive data on its chemical properties, mechanism of action, experimental protocols, and its role in relevant signaling pathways.

Core Properties of Z-APF-CMK

Z-APF-CMK is a synthetic peptide derivative that functions as an irreversible inhibitor of certain serine proteases. Its specificity is dictated by the peptide sequence (Ala-Pro-Phe), which mimics the substrate recognition site of its target enzymes. The chloromethylketone (CMK) moiety is a reactive group that forms a covalent bond with the active site of the protease, leading to its irreversible inactivation.

Property	Value	Reference
CAS Number	217658-18-9	[1]
Molecular Weight	499.99 g/mol	[1]
Molecular Formula	C ₂₆ H ₃₀ ClN ₃ O ₅	[1]

Mechanism of Action and Biological Target

Z-APF-CMK is a specific inhibitor of the Ca^{2+} -regulated nuclear scaffold protease (CRNSP). This protease, which exhibits a chymotrypsin-like substrate preference, plays a crucial role in the breakdown of the nuclear lamina through the cleavage of lamins A/C. The activity of CRNSP is tightly regulated by intracellular calcium levels, suggesting its involvement in dynamic cellular events such as mitosis and apoptosis. By inhibiting CRNSP, **Z-APF-CMK** effectively blocks the degradation of lamin B1, making it an essential tool for studying the integrity and dynamics of the nuclear envelope.

Interestingly, related research on a similar compound, AAPF-CMK, suggests that the chloromethylketone moiety may also target other proteins, such as ATP-dependent helicases and SAP-domain proteins. This highlights the potential for off-target effects and underscores the importance of careful experimental design and interpretation of results.

Experimental Protocols

Solubility and Stock Solution Preparation

- Solubility: **Z-APF-CMK** is soluble in organic solvents such as dimethyl sulfoxide (DMSO).
- Stock Solution Preparation:
 - Prepare a high-concentration stock solution of **Z-APF-CMK** in anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 5 mg of **Z-APF-CMK** (MW: 499.99) in 1.0 mL of DMSO.
 - Vortex thoroughly to ensure complete dissolution.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store the stock solution at -20°C for long-term storage.

In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of **Z-APF-CMK** against its target protease, CRNSP, or other related proteases.

- Prepare the reaction buffer: A suitable buffer for CRNSP activity would typically be a Tris-HCl or HEPES buffer at a physiological pH (e.g., 7.4) supplemented with CaCl₂ to ensure the calcium-dependent activity of the enzyme.
- Enzyme Preparation: Purify or obtain a commercially available source of the target protease. Dilute the enzyme in the reaction buffer to a working concentration. The optimal concentration should be determined empirically through enzyme titration experiments.
- Inhibitor Preparation: Prepare serial dilutions of the **Z-APF-CMK** stock solution in the reaction buffer to achieve a range of desired final concentrations in the assay.
- Assay Procedure: a. In a microplate, add the reaction buffer, the diluted **Z-APF-CMK** solution (or DMSO as a vehicle control), and the diluted enzyme solution. b. Incubate the mixture for a predetermined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme. c. Initiate the enzymatic reaction by adding a fluorogenic or chromogenic substrate specific for the protease. d. Monitor the change in fluorescence or absorbance over time using a microplate reader.
- Data Analysis: Calculate the initial reaction rates from the linear portion of the progress curves. Determine the IC₅₀ value of **Z-APF-CMK** by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Cell-Based Assays to Study Inhibition of Lamin Degradation

This protocol outlines a general method to investigate the effect of **Z-APF-CMK** on lamin degradation in cultured cells.

- Cell Culture: Culture the cells of interest to the desired confluency in appropriate growth medium.
- Induction of Lamin Degradation: Treat the cells with an agent known to induce apoptosis or nuclear envelope breakdown, which will trigger the degradation of lamins. This could be a chemical inducer (e.g., staurosporine) or another experimental stimulus.

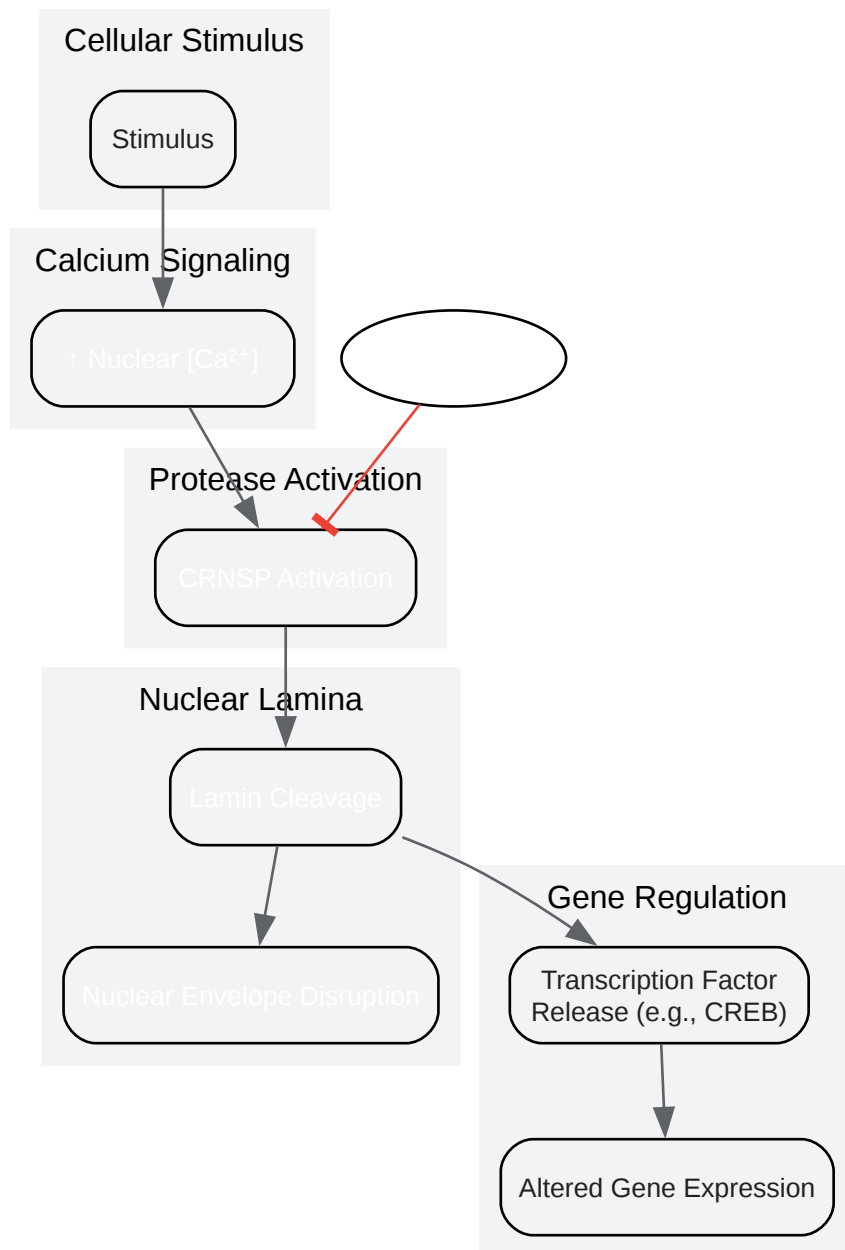
- **Inhibitor Treatment:** Co-treat the cells with the inducing agent and various concentrations of **Z-APF-CMK** (and a vehicle control). The optimal concentration of **Z-APF-CMK** should be determined through a dose-response experiment.
- **Cell Lysis and Protein Extraction:** After the treatment period, harvest the cells and lyse them to extract total protein or nuclear protein fractions.
- **Western Blotting:** a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. b. Probe the membrane with a primary antibody specific for lamin B1 or other lamins of interest. c. Use a suitable secondary antibody conjugated to an enzyme (e.g., HRP) and detect the protein bands using a chemiluminescent substrate.
- **Analysis:** Quantify the intensity of the lamin bands to determine the extent of degradation in the different treatment groups. A reduction in the degradation of lamins in the **Z-APF-CMK**-treated cells compared to the control would indicate the inhibitory effect of the compound.

Signaling Pathway Involvement

Z-APF-CMK's primary target, the Ca^{2+} -regulated nuclear scaffold protease, is intricately linked to nuclear calcium signaling pathways that govern gene expression and nuclear architecture. An increase in nuclear calcium concentration can lead to the activation of CRNSP, resulting in the cleavage of nuclear lamins. This process can cause the dissociation of transcription factors and other regulatory proteins from the nuclear lamina, thereby modulating their activity and influencing gene expression. For instance, the transcription factor CREB's activity is known to be regulated by its association with the nuclear lamina, which can be disrupted by lamin cleavage.

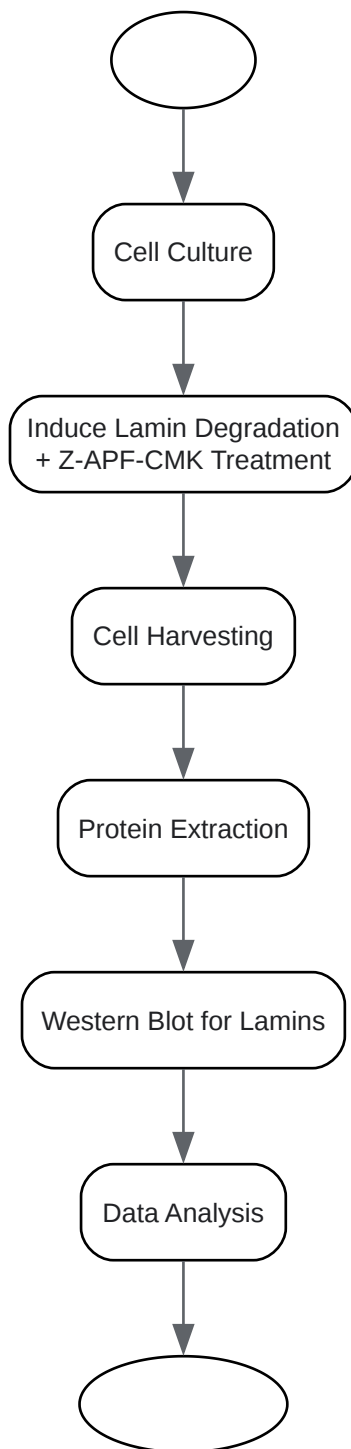
Below are diagrams illustrating the proposed signaling pathway and a general experimental workflow for studying **Z-APF-CMK**.

Signaling Pathway of CRNSP and its Inhibition by Z-APF-CMK

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Caption: Proposed signaling pathway involving Ca²⁺, CRNSP, and lamin cleavage, and the inhibitory action of **Z-APF-CMK**.

Experimental Workflow for Z-APF-CMK



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Caption: A typical experimental workflow to investigate the inhibitory effect of **Z-APF-CMK** on lamin degradation in cells.

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References

- 1. medchemexpress.com [medchemexpress.com]
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